molecular formula C4H4KN2O3 B028516 Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate CAS No. 888504-28-7

Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B028516
CAS No.: 888504-28-7
M. Wt: 167.18 g/mol
InChI Key: PYKIGFHZXPMVQL-UHFFFAOYSA-N
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Description

Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C4H4KN2O3 and its molecular weight is 167.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photocatalysis : Potassium poly(heptazine imide) has shown significant performance as a recyclable photocatalyst for the oxidative cyclization of N-acylhydrazones to 1,3,4-oxadiazoles, yielding 2,5-disubstituted compounds. This process is important in the context of environmental catalysis (Bogdan Kurpil et al., 2018).

  • Biological Activity : A study demonstrates the potential of 5-(3 or 4-pyridyl)-1,3,4-oxadiazoles as biologically active compounds. These are synthesized by combining 2-chloro derivatives with amines or hydrazines, leading to the preparation of 2-hydrazino compounds, indicating potential in pharmaceuticals (S. Zayed et al., 1984).

  • Corrosion Inhibition : The derivatives MBIMOT, EBIMOT, and PBIMOT, which are based on 1,3,4-oxadiazole, have been shown to inhibit mild steel corrosion in sulphuric acid effectively. This indicates their usefulness in industrial applications involving metal protection (P. Ammal et al., 2018).

  • Growth Stimulants : Novel derivatives synthesized from this compound have shown potential as growth stimulants, suggesting applications in biotechnology and pharmaceuticals (Aram M. Knyazyan et al., 2012).

  • Large-Scale Production : A safe and practical process for producing potassium and sodium salts of 3-Methyl-4H-[1,2,4]oxadiazol-5-one on a large scale has been developed. This process overcomes thermal hazards and achieves consistent yields and purity, essential for industrial-scale production (R. Hett et al., 2002).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate can be achieved through a two-step process. The first step involves the synthesis of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid, which is then converted to the potassium salt in the second step.", "Starting Materials": [ "Methyl hydrazine (CH6N2)", "Methyl propiolate (C4H4O2)", "Sulfuric acid (H2SO4)", "Sodium hydroxide (NaOH)", "Potassium hydroxide (KOH)", "Potassium carbonate (K2CO3)", "Acetone (C3H6O)" ], "Reaction": [ "Step 1: Synthesis of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid", "1. Mix methyl hydrazine and methyl propiolate in a 1:1 ratio and heat the mixture at 100°C for 24 hours to obtain 5-methyl-1,3,4-oxadiazole-2-carboxylic acid.", "2. Purify the product by recrystallization from acetone.", "Step 2: Conversion to Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate", "1. Dissolve 5-methyl-1,3,4-oxadiazole-2-carboxylic acid in a mixture of water and potassium hydroxide.", "2. Add potassium carbonate to the mixture and stir for 30 minutes.", "3. Adjust the pH of the mixture to 7 using sulfuric acid.", "4. Filter the resulting solid and wash with water.", "5. Dry the product under vacuum to obtain Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate." ] }

CAS No.

888504-28-7

Molecular Formula

C4H4KN2O3

Molecular Weight

167.18 g/mol

IUPAC Name

potassium;5-methyl-1,3,4-oxadiazole-2-carboxylate

InChI

InChI=1S/C4H4N2O3.K/c1-2-5-6-3(9-2)4(7)8;/h1H3,(H,7,8);

InChI Key

PYKIGFHZXPMVQL-UHFFFAOYSA-N

SMILES

CC1=NN=C(O1)C(=O)[O-].[K+]

Canonical SMILES

CC1=NN=C(O1)C(=O)O.[K]

888504-28-7

Pictograms

Irritant; Health Hazard

Synonyms

Oxadiazole Potassim Salt

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a slurry of potassium trimethylsilanolate (411 mg, 3.20 mmol) in ether stirring at rt, was added in one portion ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate (0.50 g, 3.20 mmol). Immediate precipitation was observed with the color changing from white to off-white. The precipitate was removed by filtration, was washed with ether and dried to give the title compound as an off-white solid (580 mg, quantitative yield). 1H NMR (300 MHz, CDCl3): δ 2.61 (3H, s). 13C NMR (75 MHz, D2O): δ 166.7, 161.3, 159.3, 10.4.
Name
potassium trimethylsilanolate
Quantity
411 mg
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
title compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate
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Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate
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Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate
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Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate
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Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate

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